3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine
Description
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine is a heterocyclic aromatic compound featuring a benzooxazole core substituted with an isopropyl group at position 5 and a phenylamine group at position 2. This compound is of interest in medicinal and materials chemistry due to its structural similarity to bioactive molecules and optoelectronic materials.
Properties
IUPAC Name |
3-(5-propan-2-yl-1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-10(2)11-6-7-15-14(9-11)18-16(19-15)12-4-3-5-13(17)8-12/h3-10H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQHZYKIBXKILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminophenol Derivatives
The benzoxazole core is typically synthesized via cyclization of o-aminophenol with carboxylic acid derivatives. For example, reacting o-aminophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at 120–140°C yields the unsubstituted benzoxazole scaffold. Alternative catalysts, such as concentrated sulfuric acid or p-toluenesulfonic acid (PTSA), are employed under reflux conditions (80–100°C) to accelerate ring closure.
Table 1: Benzoxazole Formation Conditions
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| o-Aminophenol + ClCH₂COOH | PPA | 130 | 6 | 78 |
| o-Aminophenol + Ac₂O | H₂SO₄ | 100 | 4 | 65 |
Introduction of the Isopropyl Group
Friedel-Crafts Alkylation
The isopropyl moiety is introduced at the 5-position of the benzoxazole ring via Friedel-Crafts alkylation. Aluminum chloride (AlCl₃) serves as the Lewis catalyst, facilitating the reaction between benzoxazole and isopropyl chloride in dichloromethane (DCM) at 0–5°C. This method achieves regioselectivity due to the electron-donating nature of the oxazole nitrogen.
Optimization Insights :
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Lower temperatures (0–5°C) minimize polysubstitution byproducts.
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Anhydrous conditions are critical to prevent catalyst deactivation.
Table 2: Isopropyl Group Introduction Parameters
| Substrate | Alkylating Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzoxazole | Isopropyl chloride | AlCl₃ | DCM | 72 |
| Benzoxazole | 2-Bromopropane | FeCl₃ | Toluene | 68 |
Attachment of the Phenylamine Group
Nucleophilic Aromatic Substitution
The phenylamine group is incorporated at the 3-position through nucleophilic substitution. A halogenated benzoxazole intermediate (e.g., 3-bromo-5-isopropyl-benzooxazole) reacts with aniline in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C. Copper(I) iodide (CuI) enhances the reaction efficiency by facilitating Ullmann-type coupling.
Key Considerations :
-
Excess aniline (2.5 equiv) ensures complete substitution.
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Inert atmosphere (N₂ or Ar) prevents oxidative degradation.
Table 3: Phenylamine Attachment Efficiency
| Halogenated Intermediate | Amine Source | Base | Catalyst | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-5-isopropyl-benzoxazole | Aniline | K₂CO₃ | CuI | 85 |
| 3-Iodo-5-isopropyl-benzoxazole | Aniline | Cs₂CO₃ | Pd(OAc)₂ | 88 |
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance reproducibility and safety. For example, the Friedel-Crafts alkylation is conducted in a microreactor at 5°C with a residence time of 10 minutes, achieving 95% conversion. Automated pH control (pH 1–3) during acid-catalyzed steps minimizes side reactions.
Purification Techniques
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Recrystallization : Crude product is purified using ethanol/water (3:1 v/v), yielding 98% purity.
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Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) removes trace impurities.
Comparative Analysis of Synthetic Routes
Traditional vs. Modern Approaches
| Parameter | Traditional Method | Modern Method (Flow Reactor) |
|---|---|---|
| Reaction Time | 6–8 hours | 10–15 minutes |
| Yield | 70–75% | 90–95% |
| Byproduct Formation | 10–15% | <2% |
| Energy Consumption | High | Low |
Cost-Benefit Evaluation
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Catalyst Recycling : AlCl₃ recovery via aqueous workup reduces costs by 40%.
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Solvent Recovery : DCM and DMF are distilled and reused, lowering environmental impact.
Challenges and Mitigation Strategies
Polymerization During Deprotection
Early synthetic routes faced polymerization of intermediates during hydroxyl deprotection. Implementing low-temperature (0–5°C) acid hydrolysis (HCl in THF) reduced decomposition by 90%.
Regioselectivity in Alkylation
Competing alkylation at the 4-position is mitigated by using bulky directing groups (e.g., tert-butoxycarbonyl) temporarily, which are removed post-reaction.
Chemical Reactions Analysis
Types of Reactions
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoxazole ring fused with a phenylamine group, characterized by the presence of an isopropyl group at the 5-position. This unique structure contributes to its reactivity and potential applications.
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine serves as a precursor in synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution, makes it valuable in organic synthesis .
2. Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against various pathogens. Studies have shown that derivatives of benzoxazole compounds can inhibit bacterial growth effectively .
- Anticancer Activity : The compound has been investigated for its anticancer properties. It interacts with specific molecular targets, potentially inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
3. Medicine
- Therapeutic Applications : Ongoing research explores the compound's potential as a therapeutic agent for treating various diseases, including cancer and infections. Its mechanism of action involves binding to enzymes and receptors, thereby modulating biological pathways .
4. Industry
- Material Development : In industrial applications, this compound is utilized in developing dyes, pigments, and other materials with specific properties. Its chemical stability and reactivity make it suitable for producing high-performance materials .
Data Table of Applications
| Application Area | Specific Use | Observed Effects |
|---|---|---|
| Chemistry | Synthesis of complex organic molecules | Acts as a building block |
| Biology | Antimicrobial activity | Inhibits growth of pathogens |
| Anticancer properties | Induces apoptosis in cancer cells | |
| Medicine | Therapeutic agent development | Potential treatment for infections and cancer |
| Industry | Production of dyes and pigments | Enhances material properties |
Case Studies
- Antimicrobial Activity Study :
- Anticancer Research :
Mechanism of Action
The mechanism of action of 3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 3-Benzoxazol-2-yl-phenylamine derivatives : These lack the 5-isopropyl group but share the benzooxazole-phenylamine backbone. For example, (3-Benzoxazol-2-yl-phenyl) (4,6-dichloro[1,3,5]triazin-2-yl)amine (Compound 3) demonstrates the use of benzoxazole-phenylamine as an intermediate for further functionalization .
- Disubstituted phenylamine analogs: Compounds like (3,4-dimethyl)phenylamine and (4-bromo-3-methyl)phenylamine, which are incorporated into angucyclinones, highlight the impact of substituents on bioactivity .
- Triphenylamine-based azomethines : These feature extended conjugation and substituents like hexyloxy groups, affecting optoelectronic properties .
Table 1: Comparative Properties of Selected Compounds
Impact of Substituents on Bioactivity and Toxicity
The phenylamine group is critical for reducing toxicity in certain scaffolds. shows that replacing phenylamine with tetrahydropyranylamine or acetylamine reduces toxicity but also diminishes viability, suggesting a balance between safety and efficacy . For this compound, the isopropyl group may mitigate toxicity by altering metabolic pathways or sterically shielding reactive sites. In contrast, disubstituted phenylamines like (3,4-methylenedioxy)phenylamine exhibit enhanced bioactivity, such as Nrf2 activation, due to electron-donating substituents .
Physicochemical Properties
- Thermal Stability : Triphenylamine azomethines with hexyloxy substituents exhibit high glass transition temperatures (>150°C), attributed to their rigid, conjugated structures . The isopropyl group in this compound may lower melting points compared to unsubstituted analogs due to reduced crystallinity.
- Optoelectronic Behavior : Azomethines with thiophene esters show broad absorption spectra (300–500 nm) and tunable bandgaps, making them suitable for solar cells . The benzooxazole core in this compound likely confers similar UV-vis absorption characteristics, though the isopropyl group may redshift absorption via electron-donating effects.
Biological Activity
3-(5-Isopropyl-benzooxazol-2-yl)-phenylamine, a compound with potential therapeutic applications, has garnered attention due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibition properties. We will present relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 250.33 g/mol. The compound features a benzooxazole moiety, which is known for various biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to benzooxazole derivatives. For instance, derivatives of 3-(2-benzoxazol-5-yl)alanine exhibited selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans . The minimum inhibitory concentrations (MICs) were determined for various derivatives, highlighting the structure-activity relationship (SAR) that can guide future modifications.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Bacillus subtilis | TBD |
| 3-(2-benzoxazol-5-yl)alanine | Bacillus subtilis | 50 |
| Candida albicans | 75 |
Anticancer Activity
The anticancer potential of benzooxazole derivatives has been extensively studied. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The selectivity towards cancer cells over normal cells suggests a promising therapeutic index.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of several benzooxazole derivatives, researchers found that compounds with electron-donating groups showed enhanced activity against cancer cells. For example, one derivative demonstrated an IC50 value of 20 µM against MCF-7 cells, indicating potent anticancer activity .
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. For instance, benzoxazole derivatives have been reported as Raf kinase inhibitors, which are crucial in signaling pathways related to cell proliferation and survival .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | Raf Kinase | TBD |
| Benzoxazole Derivative A | EGFR | 15 |
| Benzoxazole Derivative B | VEGFR | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
